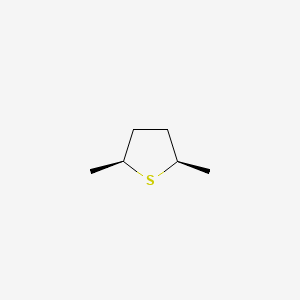

Thiophene, tetrahydro-2,5-dimethyl-, cis-

Description

Significance of Saturated Sulfur Heterocycles in Organic Chemistry

Saturated sulfur heterocycles are a class of organic compounds that hold considerable importance in various scientific domains. These cyclic compounds, which feature at least one sulfur atom within the ring structure, are integral to numerous applications, from medicinal chemistry to materials science. fiveable.mebookpi.org The inclusion of a sulfur atom imparts unique electronic properties and reactivity to the molecule compared to their carbocyclic analogs. fiveable.me

In the realm of organic chemistry, these heterocycles serve as versatile building blocks for the synthesis of more complex molecules. fiveable.me Their distinct structural characteristics are valuable in retrosynthetic analysis, enabling chemists to devise efficient pathways for creating target compounds. fiveable.me Furthermore, many naturally occurring and biologically essential molecules, such as certain vitamins and antibiotics, incorporate sulfur-containing heterocyclic rings, highlighting their fundamental role in biochemistry. fiveable.mederpharmachemica.com The unique properties conferred by the sulfur atom can influence a compound's pharmacokinetic profile and its ability to interact with biological targets, making them a focal point in drug discovery and development. fiveable.me Saturated heterocycles, in particular, are gaining attention in medicinal chemistry as they can lead to improved aqueous solubility and a more three-dimensional structure, which can be advantageous for therapeutic agents. researchgate.net

Overview of Tetrahydrothiophene (B86538) Scaffolds in Academic Research

The tetrahydrothiophene ring system, a five-membered saturated sulfur heterocycle, is a prominent scaffold in academic and industrial research. This structural motif is a key component in a wide array of compounds that exhibit significant biological activities. ekb.eg For instance, derivatives of tetrahydrothiophene have been extensively investigated for their potential as anticancer agents. ekb.eg The tetrahydrobenzo[b]thiophene scaffold, a related structure, has been identified as a valuable platform for developing libraries of molecules with potential anticancer properties. ekb.eg

Researchers are actively exploring the synthesis of novel tetrahydrothiophene derivatives to investigate their chemical properties and biological applications. nih.govresearchgate.net The versatility of the thiophene (B33073) ring allows for the generation of diverse molecular frameworks through various synthetic methodologies, such as the widely used Gewald reaction for the synthesis of 2-aminothiophenes. nih.gov These synthetic efforts are crucial for accessing new chemical entities that can be evaluated for a range of applications, including their potential as antioxidants. researchgate.net The study of thienothiophene scaffolds, which consist of fused thiophene rings, further expands the utility of these building blocks in the development of materials for (opto)electronics. mdpi.com

Specific Academic Context of 2,5-Dimethyltetrahydrothiophenes

Within the family of tetrahydrothiophenes, the 2,5-dimethyl substituted variant presents a specific area of academic interest due to the introduction of stereocenters. The presence of two methyl groups at the 2 and 5 positions of the tetrahydrothiophene ring gives rise to stereoisomers, namely the cis and trans forms. nist.gov

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. longdom.org The distinction between cis and trans isomers, also known as geometric isomerism, is a fundamental concept in stereochemistry. longdom.org In cyclic compounds like 2,5-dimethyltetrahydrothiophene, the cis isomer has the two methyl groups on the same side of the ring plane, while the trans isomer has them on opposite sides. nist.gov

This difference in spatial arrangement can lead to significant variations in the physical and chemical properties of the isomers. longdom.org For example, cis and trans isomers can exhibit different boiling points, melting points, dipole moments, and solubility. longdom.org Furthermore, their reactivity and how they interact with other molecules, including biological receptors, can be profoundly different. uomphysics.net The stereocontrolled synthesis of specific isomers, such as cis-2,5-disubstituted tetrahydrofurans (an oxygen analog), is a challenging and important area of research, particularly in the synthesis of complex natural products. combichemistry.com Therefore, the ability to selectively synthesize and characterize individual stereoisomers is crucial for a complete understanding of their chemical behavior and potential applications.

The specific focus on cis-Thiophene, tetrahydro-2,5-dimethyl- is driven by the need to understand the structure-property relationships of this particular stereoisomer. Research in this area involves its synthesis, characterization, and the investigation of its unique chemical and physical properties in comparison to its trans counterpart.

The academic inquiry into this compound includes the determination of its fundamental physicochemical properties. This foundational data is essential for any further investigation into its reactivity and potential uses. The characterization often involves spectroscopic techniques and the measurement of physical constants.

Below is a table summarizing some of the key identifiers and properties of cis-Thiophene, tetrahydro-2,5-dimethyl-.

| Property | Value |

| IUPAC Name | (2S,5R)-2,5-dimethylthiolane |

| CAS Number | 5161-13-7 |

| Molecular Formula | C₆H₁₂S |

| Molecular Weight | 116.22 g/mol |

| InChI Key | IBKCTZVPGMUZGZ-OLQVQODUSA-N |

| Synonyms | cis-2,5-Dimethylthiophane, cis-2,5-Dimethylthiolane |

Data sourced from PubChem and Cheméo. chemeo.comnih.gov

Further research delves into its thermodynamic properties, which provide insights into its stability and energy characteristics.

| Thermodynamic Property | Calculated Value | Unit |

| Standard Gibbs free energy of formation (ΔfG°) | 68.34 | kJ/mol |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -81.77 | kJ/mol |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 34.71 | kJ/mol |

| Boiling Point (Tboil) | 395.12 | K |

Data from Joback Calculated Property via Cheméo. chemeo.comchemeo.com

The study of cis-Thiophene, tetrahydro-2,5-dimethyl- contributes to the broader understanding of how stereochemistry influences the behavior of saturated sulfur heterocycles. This knowledge is valuable for the rational design of new molecules with specific desired properties for applications in various fields of chemistry.

Structure

3D Structure

Properties

CAS No. |

5161-13-7 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

(2S,5R)-2,5-dimethylthiolane |

InChI |

InChI=1S/C6H12S/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6+ |

InChI Key |

IBKCTZVPGMUZGZ-OLQVQODUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](S1)C |

Canonical SMILES |

CC1CCC(S1)C |

Origin of Product |

United States |

Synthetic Methodologies for Cis Thiophene, Tetrahydro 2,5 Dimethyl and Analogues

Historical Development of Tetrahydrothiophene (B86538) Synthesis

The journey into tetrahydrothiophene synthesis began with foundational methods for creating the parent ring. Early and classical approaches focused on forming the sulfur-containing heterocycle from acyclic precursors. One of the most traditional methods involves the reaction of a 1,4-dihalobutane with a sulfide (B99878) source, such as sodium sulfide, to form the five-membered ring through a double nucleophilic substitution. chemicalbook.com Similarly, 1,4-dihydroxybutane can be converted to tetrahydrothiophene by reaction with hydrogen sulfide over an alumina (B75360) (Al2O3) catalyst at high temperatures. chemicalbook.com

Another cornerstone in the synthesis of sulfur heterocycles is the Paal-Knorr thiophene (B33073) synthesis, which traditionally involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P4S10) or, more recently, Lawesson's reagent. wikipedia.org While this method primarily yields aromatic thiophenes, subsequent hydrogenation provides a route to the saturated tetrahydrothiophene core. google.comresearchgate.net For instance, the catalytic hydrogenation of 2,5-dimethylthiophene (B1293386), which can be prepared from hexane-2,5-dione, yields a mixture of cis- and trans-tetrahydro-2,5-dimethylthiophene. researchgate.netwikipedia.org The development of these fundamental reactions paved the way for more refined and stereoselective strategies.

A significant industrial method for producing the parent tetrahydrothiophene involves the reaction of tetrahydrofuran (B95107) (THF) with hydrogen sulfide in the vapor phase, a process catalyzed by alumina and other heterogeneous acid catalysts. google.comwikipedia.org

Direct Cyclization Strategies for Tetrahydrothiophene Ring Formation

Modern synthetic chemistry has expanded the toolbox for creating the tetrahydrothiophene ring, with numerous strategies that can be broadly categorized as intermolecular or intramolecular cyclizations.

Intermolecular strategies involve the assembly of the ring from two or more separate components. Beyond the classical reaction of 1,4-dielectrophiles with sulfide ions, cascade reactions have emerged as powerful tools for constructing complex tetrahydrothiophenes in a single step.

A notable example is the sulfa-Michael/aldol (B89426) cascade reaction. A bifunctional squaramide can catalyze the reaction between 1,4-dithiane-2,5-diol (B140307) (a source of mercaptoacetaldehyde) and chalcones. organic-chemistry.org This process generates trisubstituted tetrahydrothiophenes with three adjacent stereocenters in a highly stereocontrolled manner. organic-chemistry.org Similarly, organocatalysts like DABCO have been used to facilitate thia-Michael/aldol cascades to afford diversely functionalized tetrahydrothiophenes with excellent diastereoselectivity. rsc.org

Another approach is the visible-light-induced [3+2] oxidative cyclization of alkynes with ketene (B1206846) dithioacetals, which act as thiavinyl 1,3-dipoles, to produce multisubstituted thiophenes under metal-free conditions. organic-chemistry.org These thiophenes can then be hydrogenated to their tetrahydrothiophene counterparts.

Intramolecular cyclizations, where a single molecule containing both the sulfur nucleophile and the electrophilic partner is induced to form a ring, offer excellent control over regiochemistry and, often, stereochemistry.

The thia-Prins cyclization represents a significant intramolecular strategy. Thioacrylates can undergo an intramolecular cyclization mediated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to yield substituted tetrahydrothiophenes and tetrahydrothiopyrans with good diastereoselectivity. thieme-connect.comresearchgate.net

Other notable intramolecular methods include:

Halocyclization: Alkenoic thioesters can react with N-halosuccinimides (NBS, NIS) to undergo a 5-exo cyclization, forming cyclic bromosulfides which are versatile intermediates. organic-chemistry.org

Metal-Catalyzed Cyclization: S-containing alkyne substrates can undergo cyclization catalyzed by various metals. For example, PdI2/KI catalyzes the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form substituted thiophenes. nih.gov Copper-catalyzed intramolecular S-vinylation of thiols with vinyl halides is another efficient method for forming the tetrahydrothiophene ring. organic-chemistry.org

Pummerer Rearrangement: The Pummerer rearrangement of sulfoxides can be employed to synthesize heterocyclic compounds. researchgate.netacs.orgwikipedia.org This reaction involves the rearrangement of an alkyl sulfoxide (B87167) to an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride. wikipedia.orgorganicreactions.org When applied to suitably designed substrates, this can lead to the formation of a tetrahydrothiophene ring.

Stereoselective Approaches to cis-2,5-Dimethyltetrahydrothiophene

Controlling the relative and absolute stereochemistry of substituents on the tetrahydrothiophene ring is crucial for many applications. Significant progress has been made in developing both diastereoselective and enantioselective synthetic routes.

Achieving a specific diastereomer, such as the cis configuration in 2,5-disubstituted tetrahydrothiophenes, relies on directing the stereochemical outcome of the ring-forming step.

Catalytic hydrogenation of 2,5-dimethylthiophene over specific catalysts is a direct method to access tetrahydro-2,5-dimethylthiophene. The cis/trans ratio of the product is highly dependent on the catalyst and reaction conditions. For example, liquid-phase hydrogenation using palladium catalysts can provide preparative yields of tetrahydrothiophene homologs. researchgate.net

The intramolecular thia-Prins cyclization has been shown to be a highly diastereoselective method. researchgate.net The stereochemical outcome is often dictated by the formation of a thermodynamically favored chair-like transition state, which can lead to a high preference for one diastereomer over another. uva.es For the synthesis of 2,5-disubstituted systems, the geometry of the starting thioacrylate and the nature of the substituents play a critical role in determining the final cis/trans ratio.

| Method | Starting Material | Reagent/Catalyst | Product | Diastereoselectivity | Ref |

| Thia-Prins Cyclization | Thioacrylate | TMSOTf | Substituted Tetrahydrothiophene | Good to High | researchgate.net |

| Cascade Reaction | 1,4-dithiane-2,5-diol, Chalcone | Bifunctional Squaramide | Trisubstituted Tetrahydrothiophene | Highly Stereocontrolled | organic-chemistry.org |

The synthesis of single-enantiomer tetrahydrothiophenes is of great interest, and several powerful asymmetric catalytic methods have been developed.

One innovative approach is the asymmetric desymmetrization of oxetanes . Using a suitable chiral Brønsted acid catalyst, an intramolecular oxetane (B1205548) desymmetrization by a sulfur nucleophile can proceed efficiently to generate chiral tetrahydrothiophenes with all-carbon quaternary stereocenters in excellent enantioselectivities. nsf.gov Taming the sulfur nucleophile in the form of a thioester is key to the success of this reaction. nsf.gov

Another strategy involves a phase-transfer catalyzed asymmetric [4+1] annulation . This method uses simple β-keto esters as one-carbon nucleophiles and 5-succinimidothio-pent-2-enoates as four-atom bielectrophiles. In the presence of a bifunctional chiral phase-transfer catalyst, this reaction provides access to functionalized 2-acyl-2-carboxyl tetrahydrothiophenes bearing consecutive quaternary and tertiary stereocenters with high diastereoselectivities and enantioselectivities. acs.org

Furthermore, asymmetric cascade reactions have been successfully employed. A chiral fluoride-catalyzed asymmetric cascade sulfa-Michael/aldol condensation of 1,4-dithiane-2,5-diol with α,β-unsaturated ketones provides access to chiral trisubstituted tetrahydrothiophene derivatives with high enantiomeric excess (ee). nih.gov

| Asymmetric Method | Key Reagents/Catalyst | Product Type | Enantioselectivity (ee) | Ref |

| Oxetane Desymmetrization | Chiral Brønsted Acid Catalyst | Chiral THTs with C3 Quaternary Center | Excellent | nsf.gov |

| Asymmetric [4+1] Annulation | Chiral Phase-Transfer Catalyst | 2,2-Disubstituted THTs | High | acs.org |

| Cascade Sulfa-Michael/Aldol | Chiral Fluoride (in situ) | Trisubstituted THTs | High | nih.gov |

These advanced methodologies highlight the progress in the field, enabling the synthesis of complex and stereochemically defined tetrahydrothiophene structures, including analogues of cis-tetrahydro-2,5-dimethylthiophene.

Enantioselective Synthetic Routes to Chiral Nonracemic Tetrahydrothiophenes

Metal-Catalyzed Asymmetric Syntheses

While organocatalysis is prevalent, metal-catalyzed approaches offer alternative pathways. A significant challenge in metal-catalyzed reactions involving sulfur compounds is the potential for catalyst poisoning due to the strong coordination of sulfur to the metal center. nsf.gov Despite this, successful methods have been developed.

A pioneering example is the asymmetric hydrogenation of substituted thiophenes. Glorius and co-workers developed a highly efficient ruthenium-N-heterocyclic carbene (Ru-NHC) catalyzed hydrogenation of 2-substituted thiophenes to provide enantiomerically pure tetrahydrothiophenes. acs.org This method represents a direct approach to chiral saturated sulfur heterocycles from readily available aromatic precursors. While the scope was initially demonstrated for thiophenes with specific aryl substituents at the 2-position, the principle provides a powerful strategy for accessing chiral tetrahydrothiophenes. nsf.govacs.org

Chiral Auxiliary and Ligand-Controlled Syntheses

The control of stereochemistry through chiral auxiliaries and ligands is fundamental to asymmetric synthesis. In the context of metal-catalyzed reactions, the chirality of the resulting tetrahydrothiophene is directly controlled by the chiral ligand coordinated to the metal. The Ru-NHC catalyst used in the asymmetric hydrogenation of thiophenes is an example of a system where a chiral ligand dictates the enantioselectivity of the product. acs.org

Another sophisticated approach involves the desymmetrization of achiral oxetanes using a chiral Brønsted acid catalyst. nsf.govresearchgate.net In this intramolecular strategy, a well-positioned internal sulfur nucleophile (in the form of a thioester) attacks the oxetane ring upon activation by the chiral catalyst. This ring-opening cyclization efficiently generates chiral tetrahydrothiophenes with all-carbon quaternary stereocenters in excellent enantioselectivities. nsf.govresearchgate.net

Enantioselective One-Pot Cascade Sequences

One-pot cascade sequences are highly valued for their operational simplicity and efficiency, as they avoid the isolation and purification of intermediates. rhhz.netnih.gov Several organocatalytic methods for tetrahydrothiophene synthesis are designed as one-pot procedures. acs.orgnih.gov

For instance, a one-pot sequence involving a kinetic resolution and a cascade sulfa-Michael/aldol reaction has been described. rhhz.net In this process, a racemic mixture of β-sulfonyl ketones undergoes an enantioselective β-elimination, while the in situ-generated α,β-unsaturated enone is trapped by 1,4-dithiane-2,5-diol in a subsequent cascade reaction. This concurrent process allows for the synthesis of both enantioenriched β-sulfonyl ketones and trisubstituted tetrahydrothiophenes with high enantioselectivities (up to 95% ee) from a single racemic starting material. rhhz.net Such strategies highlight the elegance and power of combining multiple catalytic events in a single vessel to build molecular complexity. acs.org

Diastereodivergent Synthetic Pathways for Substituted Tetrahydrothiophenes

Diastereodivergent synthesis refers to the selective formation of any given diastereomer of a product with multiple stereocenters, typically by modifying the catalyst or reaction conditions. This level of control is highly desirable but challenging to achieve. For substituted tetrahydrothiophenes, which often contain two or more stereocenters, the ability to selectively access either the cis or trans diastereomer is of great synthetic utility.

Research into organocatalytic domino reactions has shown that the diastereoselectivity of the thia-Michael/aldol cascade can be influenced by the choice of catalyst and solvent. researchgate.netresearchgate.net While not always achieving a complete switch, different catalysts can favor different diastereomeric transition states, thus enriching the reaction mixture in one diastereomer over the other. For example, the regioselectivity of the cyclization step in the domino reaction of a thiol with an α,β-unsaturated aldehyde can be controlled by additives. The use of benzoic acid can favor one reaction pathway, while a base like NaHCO₃ can lead to a different regioisomer, demonstrating that subtle changes in the reaction environment can divert the course of a cascade. acs.org A solvent-controlled diastereodivergent synthesis of trisubstituted tetrahydrothiophenes has also been reported, underscoring the importance of the reaction medium in directing the stereochemical outcome. researchgate.net

Mechanistic Investigations of Tetrahydrothiophene Formation Reactions

The formation of the tetrahydrothiophene ring can be achieved through various synthetic routes, each with its own mechanistic pathway. These include the cyclization of precursor molecules and the reduction of thiophene rings. The stereoselectivity of these reactions is a critical aspect of the synthesis of substituted tetrahydrothiophenes like the cis-2,5-dimethyl derivative.

One of the prominent methods for constructing the tetrahydrothiophene skeleton is through intramolecular cyclization . This can be achieved, for instance, via a double SN2 displacement mechanism. This method is noted for its high stereospecificity, which is crucial for controlling the relative stereochemistry of substituents on the ring. organic-chemistry.org In such a reaction, a precursor molecule with two leaving groups at appropriate positions undergoes a twofold intramolecular nucleophilic substitution by a sulfur nucleophile. The concerted nature of the SN2 reaction, involving backside attack, dictates the resulting stereochemistry of the product. organic-chemistry.org

Another powerful strategy for the synthesis of substituted tetrahydrothiophenes is the sulfa-Michael/aldol cascade reaction . This approach has been utilized to create trisubstituted tetrahydrothiophenes with a high degree of stereocontrol. organic-chemistry.orgnih.gov The mechanism of this cascade reaction begins with a conjugate addition of a sulfur nucleophile (the sulfa-Michael addition) to an α,β-unsaturated carbonyl compound. This is followed by an intramolecular aldol reaction, where the newly formed enolate attacks a carbonyl group within the same molecule to form the five-membered ring. The stereochemical outcome of this reaction can be influenced by the use of chiral catalysts, such as bifunctional squaramides or amine thioureas, which can direct the approach of the reactants to favor the formation of a specific diastereomer. organic-chemistry.orgnih.gov Research has shown that these organocatalytic methods can produce tetrahydrothiophenes with up to three contiguous chiral centers with good to high diastereo- and enantioselectivity. nih.gov

The thia-Prins cyclization reaction offers another route to diastereoselective synthesis of substituted tetrahydrothiophenes. In one study, this reaction was used to produce trisubstituted tetrahydrothiophenes where the substituents at the 2 and 5 positions were cis to each other. The stereochemistry of the product was confirmed using 2-D nuclear Overhauser effect spectroscopy (NOESY), which showed a clear correlation between the hydrogens at the C-2 and C-5 positions. researchgate.net The proposed mechanism involves the activation of a thioacrylate by a Lewis acid to form a thiocarbenium ion. This is followed by an intramolecular attack by an alkyne group, leading to the formation of a five-membered ring carbocation intermediate. Subsequent trapping of this intermediate and tautomerization yields the final ketone product. researchgate.net

Furthermore, the reduction of substituted thiophenes can also yield tetrahydrothiophenes. However, controlling the stereochemistry of the resulting saturated ring can be challenging. The mechanism of thiophene hydrodesulfurization, a related process, has been studied, and it is understood to proceed through different pathways, including the initial hydrogenation of the thiophene ring to tetrahydrothiophene before the removal of sulfur. researchgate.net The stereoselectivity of this reduction would depend on the catalyst and reaction conditions used.

Below is a table summarizing the key mechanistic features of these synthetic methodologies.

| Synthetic Methodology | Key Mechanistic Steps | Stereochemical Control |

| Double SN2 Displacement | Twofold intramolecular nucleophilic substitution. | High stereospecificity due to the concerted nature of the SN2 reaction. |

| Sulfa-Michael/Aldol Cascade | 1. Conjugate addition of a sulfur nucleophile. 2. Intramolecular aldol reaction. | Achieved through the use of chiral organocatalysts (e.g., squaramides, amine thioureas) that direct the stereochemical course of the reaction. |

| Thia-Prins Cyclization | 1. Lewis acid-mediated formation of a thiocarbenium ion. 2. Intramolecular attack by an alkyne. 3. Trapping of the carbocation intermediate. | Diastereoselectivity is inherent to the cyclization process, leading to specific relative stereochemistries, such as cis-2,5-disubstitution. |

| Thiophene Reduction | Catalytic hydrogenation of the aromatic thiophene ring. | Dependent on the catalyst, substrate, and reaction conditions. Can be challenging to control. |

Stereochemical Investigations of Cis Thiophene, Tetrahydro 2,5 Dimethyl

Conformational Analysis of the Tetrahydrothiophene (B86538) Ring System

The tetrahydrothiophene ring, the core structure of cis-tetrahydro-2,5-dimethylthiophene, is not planar. Like its carbocyclic analog, cyclopentane, the five-membered ring puckers to relieve torsional strain. The two primary conformations adopted by the tetrahydrothiophene ring are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry) forms. researchgate.net In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of this plane. In the twist conformation, no three atoms are coplanar.

Computational and experimental studies have shown that for the parent tetrahydrothiophene, the twist conformation is generally preferred in the gas phase. researchgate.net The introduction of substituents, such as the two methyl groups in cis-tetrahydro-2,5-dimethylthiophene, influences the conformational equilibrium. The relative energies of the possible envelope and twist conformers are dictated by the steric interactions between the methyl groups and the rest of the ring. For the cis-isomer, conformations that minimize these steric clashes are favored. The dynamic interconversion between these conformations, known as pseudorotation, is a key feature of the tetrahydrothiophene ring system. biomedres.us

| Conformation | Symmetry Group | Description |

|---|---|---|

| Envelope | C_s | Four ring atoms are coplanar, with the fifth atom positioned out of the plane. |

| Twist | C_2 | No three atoms in the ring are coplanar, leading to a twisted arrangement. |

Stereochemical Assignment Methodologies

The definitive assignment of the cis stereochemistry and the detailed conformational analysis of tetrahydro-2,5-dimethylthiophene rely on a suite of advanced spectroscopic and analytical techniques.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of organic molecules. wikipedia.org For differentiating between cis- and trans-tetrahydro-2,5-dimethylthiophene, several NMR parameters are crucial.

Chemical Shifts: The electronic environment of the protons and carbons in the cis and trans isomers is different, leading to distinct chemical shifts in their ¹H and ¹³C NMR spectra.

Coupling Constants (J-values): The through-bond coupling between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. wikipedia.org The magnitude of the coupling constants for the protons at positions 2 and 5 with the adjacent methylene (B1212753) protons can provide definitive evidence for the relative stereochemistry.

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY, are invaluable for determining through-space proximity of protons. In the cis-isomer, an NOE is expected between the protons of the two methyl groups, as they are on the same face of the ring. This correlation would be absent in the trans-isomer.

For a more detailed analysis, chiral derivatizing agents or chiral solvating agents can be employed to distinguish between enantiomers in a racemic mixture, by converting them into diastereomers with distinguishable NMR spectra. jeol.comresearchgate.net

| NMR Parameter | Application in Stereochemical Assignment |

|---|---|

| Chemical Shift (δ) | Differentiation based on varied electronic environments of nuclei in cis and trans isomers. |

| Coupling Constant (J) | Determination of dihedral angles and relative stereochemistry based on the Karplus relationship. |

| Nuclear Overhauser Effect (NOE) | Identification of through-space proximity of atoms, confirming the cis or trans arrangement of substituents. |

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. While cis-tetrahydro-2,5-dimethylthiophene itself is a liquid, it can be converted into a crystalline derivative, for example, by oxidation to the corresponding sulfone. The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the precise determination of bond lengths, bond angles, and the relative stereochemistry of the substituents. mdpi.comresearchgate.net This technique offers a static picture of the molecule in its crystalline form, which can be correlated with the conformational preferences observed in solution by other methods like NMR.

cis-Tetrahydro-2,5-dimethylthiophene is a chiral molecule and exists as a pair of enantiomers. Chiroptical techniques are essential for studying these chiral properties.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. Theoretical calculations of the ECD spectrum for a given enantiomer can be compared with the experimental spectrum to determine the absolute configuration. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. libretexts.org

Both ECD and ORD are powerful tools for the non-invasive stereochemical analysis of chiral thiophene (B33073) derivatives. tandfonline.com

Factors Influencing cis/trans Diastereoselectivity in Synthesis

The synthesis of tetrahydro-2,5-dimethylthiophene often yields a mixture of cis and trans diastereomers. The ratio of these isomers is highly dependent on the reaction pathway and the conditions employed. Achieving high diastereoselectivity for the cis-isomer is a significant synthetic challenge.

Several factors can influence the cis/trans ratio:

Reaction Mechanism: The stereochemical outcome is intrinsically linked to the mechanism of the ring-forming or substituent-introducing steps. For instance, reactions proceeding through a concerted mechanism may exhibit a high degree of stereocontrol.

Steric Hindrance: The approach of reagents to a substrate can be directed by steric hindrance, favoring the formation of the less sterically crowded product. In some cases, this can be leveraged to favor the cis or trans isomer.

Thermodynamic vs. Kinetic Control: Under kinetic control (lower temperatures, short reaction times), the product that is formed faster will predominate. Under thermodynamic control (higher temperatures, longer reaction times), the more stable isomer will be the major product. The relative stability of the cis and trans isomers of tetrahydro-2,5-dimethylthiophene will therefore dictate the product ratio under thermodynamic equilibrium.

Catalyst or Reagent Control: The use of specific catalysts, including chiral catalysts, can significantly influence the diastereoselectivity of a reaction. The catalyst can create a chiral environment that favors the formation of one diastereomer over the other.

For example, in the synthesis of related 2,5-disubstituted tetrahydrofurans, the choice of organometallic reagents and reaction conditions has been shown to afford high diastereoselectivity for either the cis or trans product. nih.govresearchgate.net Similar principles of stereocontrol can be applied to the synthesis of substituted tetrahydrothiophenes.

Reactivity and Derivatization of Cis Thiophene, Tetrahydro 2,5 Dimethyl

Ring-Opening Reactions of the Tetrahydrothiophene (B86538) Core

Ring-opening reactions of the tetrahydrothiophene nucleus typically involve cleavage of the carbon-sulfur bonds. A primary method for achieving this is desulfurization, often accomplished with reagents like Raney nickel. This process effectively removes the sulfur atom from the heterocyclic ring, leading to the formation of an acyclic alkane. For cis-2,5-dimethyltetrahydrothiophene, this reaction would yield 2,5-dimethylhexane. The mechanism involves the adsorption of the sulfur atom onto the catalytic nickel surface, followed by hydrogenolysis of the C-S bonds.

While detailed studies specifically on the cis-2,5-dimethyl isomer are not extensively documented in readily available literature, the general reactivity of tetrahydrothiophenes suggests that such ring-opening reactions are a fundamental aspect of their chemistry. Theoretical studies have also explored ring-opening reactions of similar five-membered heterocyclic compounds like tetrahydrofuran (B95107) (THF) using frustrated Lewis pairs (FLPs), which could suggest potential, albeit less conventional, pathways for cleaving the tetrahydrothiophene ring. nih.govresearchgate.net

Functionalization at Carbon Centers Adjacent to Sulfur

The carbon atoms alpha to the sulfur atom (C2 and C5) in the tetrahydrothiophene ring are activated towards certain types of reactions due to the influence of the adjacent heteroatom.

Direct electrophilic substitution on the saturated carbon atoms of the tetrahydrothiophene ring is generally not a feasible reaction pathway. However, deprotonation at the alpha-carbon can generate a carbanion, which can then react with various electrophiles. This two-step process is a common strategy for functionalizing positions adjacent to sulfur in saturated heterocycles. The stability of the resulting alpha-thio carbanion facilitates this type of reaction. Subsequent reaction with an electrophile, such as an alkyl halide, would result in the substitution of a hydrogen atom with an alkyl group at the C2 or C5 position.

The term "nucleophilic addition" typically refers to the addition of a nucleophile to an unsaturated center, such as a carbonyl group or an activated alkene. wikipedia.org In the context of a saturated heterocycle like cis-2,5-dimethyltetrahydrothiophene, this terminology is less common. However, if a carbanion is first formed at the alpha-position (as described in 4.2.1), this nucleophilic species can then "add" to an electrophilic substrate. For example, the alpha-lithio derivative of a tetrahydrothiophene could add to a carbonyl compound in a reaction analogous to the addition of a Grignard reagent. This would result in the formation of a new carbon-carbon bond at the C2 or C5 position, yielding an alcohol-substituted derivative.

Sulfur-Centered Reactivity and Transformations

The lone pairs of electrons on the sulfur atom make it a nucleophilic center and susceptible to oxidation. This allows for a range of transformations directly involving the sulfur atom.

The sulfur atom in cis-2,5-dimethyltetrahydrothiophene can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. researchgate.net This stepwise oxidation is a common transformation for sulfides. nih.gov A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. nih.gov

The reaction proceeds in two stages:

Sulfide (B99878) to Sulfoxide: Mild oxidation, often using one equivalent of the oxidizing agent, converts the sulfide to a sulfoxide. For cis-2,5-dimethyltetrahydrothiophene, this would yield cis-2,5-dimethyltetrahydrothiophene-1-oxide. The stereochemistry of the oxygen addition relative to the methyl groups can lead to different diastereomers of the sulfoxide.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the oxidant leads to the formation of the sulfone, cis-2,5-dimethyltetrahydrothiophene-1,1-dioxide.

The selectivity of the oxidation (sulfide to sulfoxide vs. sulfone) can often be controlled by the choice of reagent and reaction conditions. organic-chemistry.orgorganic-chemistry.org For instance, reagents like hydrogen peroxide in acetic acid can provide high selectivity for sulfoxides. nih.gov

| Starting Material | Product | Typical Reagents | Conditions |

|---|---|---|---|

| cis-2,5-Dimethyltetrahydrothiophene | cis-2,5-Dimethyltetrahydrothiophene-1-oxide | H₂O₂, m-CPBA | Controlled stoichiometry, often at low temperatures |

| cis-2,5-Dimethyltetrahydrothiophene-1-oxide | cis-2,5-Dimethyltetrahydrothiophene-1,1-dioxide | H₂O₂, KMnO₄, m-CPBA | Excess oxidant, sometimes elevated temperatures |

The nucleophilic sulfur atom of cis-2,5-dimethyltetrahydrothiophene can react with electrophiles, such as alkyl halides, to form ternary salts known as sulfonium (B1226848) salts. thieme-connect.denih.gov In this reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. The resulting product is a positively charged sulfonium cation with the halide as the counter-anion.

For example, the reaction of cis-2,5-dimethyltetrahydrothiophene with methyl iodide would yield cis-1,2,5-trimethyltetrahydrothiophenium iodide. These salts are often crystalline solids and can be used as intermediates in further synthetic transformations. nih.govucl.ac.ukrsc.org

| Reactants | Product | Reaction Type |

|---|---|---|

| cis-2,5-Dimethyltetrahydrothiophene + Methyl Iodide (CH₃I) | cis-1,2,5-Trimethyltetrahydrothiophenium iodide | S-Alkylation |

| cis-2,5-Dimethyltetrahydrothiophene + Ethyl Bromide (CH₃CH₂Br) | cis-1-Ethyl-2,5-dimethyltetrahydrothiophenium bromide | S-Alkylation |

Synthesis of Complex Organic Molecules Incorporating the Tetrahydrothiophene Motif

The inherent chirality and conformational rigidity of the cis-2,5-dimethyl-tetrahydrothiophene ring system make it an attractive building block, or synthon, for the stereocontrolled synthesis of complex target molecules. Its utility is prominently demonstrated in asymmetric catalysis and in the synthesis of biologically important molecules like biotin (B1667282).

One of the key applications of tetrahydrothiophene derivatives lies in their use as chiral ligands or catalysts in asymmetric reactions. For instance, chiral sulfides based on the tetrahydrothiophene framework have been developed as effective organocatalysts. In one study, a (thiolan-2-yl)diarylmethanol benzyl (B1604629) ether was utilized as an organocatalyst in the imino Corey–Chaykovsky reaction for the asymmetric aziridination of benzyl bromide and imines. This catalytic system demonstrated high enantioselectivity, affording the corresponding diaryl aziridines in 95–98% enantiomeric excess (ee) across 15 examples. rsc.org The success of this catalyst highlights how the stereochemistry of the tetrahydrothiophene ring can effectively induce chirality in the transition state of a reaction, leading to the preferential formation of one enantiomer of the product.

Furthermore, the tetrahydrothiophene motif is a core structural feature of biotin (Vitamin H), a vital coenzyme. The synthesis of biotin and its analogues often involves the stereocontrolled construction of the fused tetrahydrothiophene and imidazolidinone ring system. A key step in several synthetic routes to biotin involves the hydrogenation of a substituted thiophene (B33073) precursor to yield the corresponding tetrahydrothiophene derivative. Notably, this hydrogenation can proceed with high diastereoselectivity to afford the all-cis configuration, which is crucial for the biological activity of biotin. google.com

A patent describes a process for producing biotin starting from a 2-formyl-3,4-diaminothiophene derivative. This process involves a Wittig reaction followed by hydrogenation to form the tetrahydrothiophene ring. The hydrogenation step is highlighted as yielding an all-cis product, which ultimately leads to the formation of racemic biotin, free from other diastereomers. google.com This stereocontrol is a critical aspect of the synthesis, as the biological activity of biotin is dependent on the specific cis-fusion of the two rings.

The derivatization of the tetrahydrothiophene ring itself can be a powerful tool for introducing further complexity into a molecule. The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can then be used to direct further transformations or be eliminated to form a double bond. Desulfurization reactions, often employing reagents like Raney nickel, provide a method for removing the sulfur atom and forming a carbon-carbon bond, effectively using the tetrahydrothiophene ring as a temporary scaffold to control stereochemistry before its removal. While specific examples detailing the desulfurization of cis-2,5-dimethyl-tetrahydrothiophene in complex molecule synthesis were not prominently found in the immediate literature, this remains a classical and valuable strategy in synthetic organic chemistry for related sulfur heterocycles.

The following table summarizes key aspects of the synthesis of complex molecules incorporating the tetrahydrothiophene motif, drawing from the discussed examples.

| Application | Key Reaction | Product Class | Stereochemical Outcome | Ref. |

| Asymmetric Catalysis | Imino Corey–Chaykovsky Reaction | Diaryl Aziridines | High enantioselectivity (95–98% ee) | rsc.org |

| Biotin Synthesis | Hydrogenation of a thiophene derivative | Tetrahydrothiophene intermediate | All-cis diastereomer | google.com |

Advanced Spectroscopic Characterization Techniques for Cis Thiophene, Tetrahydro 2,5 Dimethyl

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For cis-tetrahydro-2,5-dimethylthiophene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework and confirms its cis stereochemistry.

Due to the C₂ᵥ symmetry of the cis-isomer, where a plane of symmetry bisects the C₃-C₄ and C-S-C bonds, the molecule exhibits a simplified NMR spectrum. The two methyl groups (at C₂ and C₅) are chemically equivalent, as are the two methine protons (H₂ and H₅). Likewise, the four methylene (B1212753) protons are equivalent in pairs (H₃/H₄ and H₃'/H₄').

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

A multiplet corresponding to the two equivalent methine protons (H₂ and H₅). The chemical shift would be downfield due to the adjacent electron-withdrawing sulfur atom.

One or more multiplets for the four methylene protons on C₃ and C₄. These protons are diastereotopic, which can lead to complex splitting patterns.

A doublet for the six equivalent protons of the two methyl groups, resulting from coupling to the adjacent methine protons.

¹³C NMR: The carbon NMR spectrum is predicted to display three unique signals, corresponding to the three distinct carbon environments:

One signal for the two equivalent methyl carbons (C₆ and C₇).

One signal for the two equivalent methylene carbons (C₃ and C₄).

One signal for the two equivalent methine carbons (C₂ and C₅), shifted downfield due to the direct attachment to the sulfur atom.

Table 1: Predicted ¹H and ¹³C NMR Data for cis-Thiophene, tetrahydro-2,5-dimethyl-

| Nucleus | Position | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | C₂-H, C₅-H | ~2.5 - 3.5 | Multiplet | Methine protons adjacent to sulfur. |

| ¹H | C₃-H₂, C₄-H₂ | ~1.5 - 2.5 | Multiplet(s) | Methylene protons of the thiophane ring. |

| ¹H | -CH₃ | ~1.0 - 1.5 | Doublet | Methyl protons coupled to methine protons. |

| ¹³C | C₂, C₅ | ~40 - 50 | CH | Methine carbons adjacent to sulfur. |

| ¹³C | C₃, C₄ | ~30 - 40 | CH₂ | Methylene carbons of the thiophane ring. |

| ¹³C | -CH₃ | ~15 - 25 | CH₃ | Methyl carbons. |

2D NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For cis-tetrahydro-2,5-dimethylthiophene, COSY would show a crucial correlation between the methine protons (H₂/H₅) and the protons of their attached methyl groups, confirming their adjacency. It would also show correlations between the methine protons and the adjacent methylene protons (H₃/H₄), establishing the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals: the methine proton signal to the C₂/C₅ carbon signal, the methylene proton signals to the C₃/C₄ carbon signal, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This can be used to piece together the molecular skeleton. For instance, the methyl protons would show a correlation to the methine carbon (C₂/C₅) they are attached to (a two-bond correlation) and potentially to the adjacent methylene carbon (C₃/C₄, a three-bond correlation).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the stereochemistry. NOESY detects protons that are close in space, regardless of whether they are connected through bonds. For the cis-isomer, a distinct cross-peak would be observed between the protons of the two methyl groups, as they are located on the same face of the thiophane ring. This spatial proximity is the definitive NMR evidence for the cis configuration. The corresponding trans-isomer would not show this methyl-methyl NOESY correlation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation Studies

High-resolution mass spectrometry provides the exact mass of the molecule and its fragments, allowing for the determination of elemental compositions. The electron ionization (EI) mass spectrum of cis-tetrahydro-2,5-dimethylthiophene (Molecular Weight: 116.224 g/mol ) is characterized by a distinct fragmentation pattern. nist.gov

The molecular ion peak (M⁺˙) at an m/z of 116 is clearly observable. nist.gov The primary fragmentation pathways involve the loss of alkyl radicals and sulfur-containing fragments.

Table 2: Major Fragment Ions in the EI Mass Spectrum of cis-Thiophene, tetrahydro-2,5-dimethyl-

| m/z | Proposed Fragment Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [C₅H₉S]⁺ | Loss of a methyl radical ([M - CH₃]⁺) |

| 83 | [C₆H₁₁]⁺ | Loss of a sulfhydryl radical ([M - SH]⁺) |

| 70 | [C₅H₁₀]⁺ | Ring opening followed by loss of CSH₂ |

| 55 | [C₄H₇]⁺ | Further fragmentation of larger ions |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in aliphatic systems |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For cis-tetrahydro-2,5-dimethylthiophene, the spectra would be dominated by absorptions corresponding to C-H and C-S bonds.

C-H Stretching: Strong bands are expected in the 2850-3000 cm⁻¹ region, characteristic of aliphatic C-H stretching vibrations from the methyl and methylene groups.

C-H Bending: Absorptions corresponding to CH₂ scissoring (~1450-1470 cm⁻¹) and CH₃ symmetric and asymmetric bending modes (~1375 cm⁻¹ and ~1450 cm⁻¹, respectively) would be present in the fingerprint region.

C-S Stretching: The C-S stretching vibration for a thiophane ring is typically weak and appears in the 600-700 cm⁻¹ range.

While IR and Raman spectra are excellent for functional group identification, differentiating between cis and trans isomers can be challenging. However, subtle differences in the fingerprint region can arise due to the different molecular symmetries, which may allow for their distinction. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Stereoisomer Detection

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govnist.gov This method is ideal for analyzing mixtures and separating stereoisomers like the cis and trans forms of tetrahydro-2,5-dimethylthiophene.

The two isomers are expected to have slightly different boiling points and polarities, leading to different retention times on a GC column. Typically, the cis and trans isomers can be baseline-separated under appropriate chromatographic conditions. As each isomer elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The mass spectrum for each peak can be recorded and compared to a library database (such as the NIST library) to confirm the identity. nist.gov The fragmentation pattern, as detailed in section 5.2, would be identical for both isomers, but their separation in the time domain (retention time) allows for their individual detection and quantification.

Compound Index

Computational and Theoretical Studies of Cis Thiophene, Tetrahydro 2,5 Dimethyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it (its electronic structure). These calculations solve the Schrödinger equation, albeit with approximations, to provide insights into molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov

For cis-tetrahydro-2,5-dimethylthiophene, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. A typical study would utilize a functional, such as B3LYP, paired with a basis set like 6-311+G(d,p) to model the system accurately. researchgate.net From these calculations, key electronic properties can be derived. Global chemical reactivity descriptors, including chemical hardness, total energy, electronic chemical potential, and electrophilicity, can be calculated to predict the molecule's relative stability and reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined, with the HOMO-LUMO gap providing an indication of the molecule's kinetic stability and reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for cis-Tetrahydro-2,5-dimethylthiophene

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: This table is illustrative of parameters that would be obtained from DFT calculations. Actual values require specific computational studies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the pathways of chemical reactions, identifying short-lived intermediates, and understanding the energetic factors that control reaction rates and outcomes.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that exists as reactants are converted into products. wikipedia.org Transition State Theory (TST) is a cornerstone for explaining reaction rates. wikipedia.org Computational methods are used to locate and characterize these transition states. This involves finding a saddle point on the potential energy surface—a structure that is an energy minimum in all respects except for along the reaction coordinate, where it is an energy maximum.

For reactions involving cis-tetrahydro-2,5-dimethylthiophene, such as desulfurization or oxidation, computational modeling would aim to identify the precise geometry of the transition state(s). rsc.orgresearchgate.net Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary vibrational frequency, corresponding to the motion along the reaction path.

Energy Profile Analysis

An energy profile, or reaction coordinate diagram, plots the change in potential energy as a reaction progresses from reactants to products. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic map of the reaction can be constructed. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a common application of DFT. By computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, one can predict the ¹H and ¹³C NMR spectra. These predicted shifts can be compared with experimental data to aid in structural assignment.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) or Raman spectrum, can also be calculated. researchgate.net Following geometry optimization, a frequency calculation yields a set of vibrational modes and their corresponding frequencies. These theoretical spectra can be instrumental in assigning experimental spectral features to specific molecular motions, such as C-H stretches, C-C bond vibrations, or ring puckering modes. researchgate.net

Table 2: List of Compounds

| Compound Name |

|---|

| Thiophene (B33073), tetrahydro-2,5-dimethyl-, cis- |

| cis-2,5-Dimethylthiolane |

Conformational Landscape Analysis and Potential Energy Surfaces

The conformational flexibility of five-membered rings, including substituted tetrahydrothiophenes, is a subject of significant interest in computational chemistry. The puckered nature of these rings leads to a complex potential energy surface (PES) with multiple local minima corresponding to different conformers and transition states connecting them. For cis-tetrahydro-2,5-dimethylthiophene, also known as cis-2,5-dimethylthiolane, the conformational landscape is primarily dictated by the puckering of the tetrahydrothiophene (B86538) ring and the steric interactions of the two cis-oriented methyl groups.

Detailed computational studies specifically mapping the complete potential energy surface for cis-tetrahydro-2,5-dimethylthiophene are not extensively available in the public domain. However, the conformational behavior can be understood by analogy to the parent compound, tetrahydrothiophene (THT), and related substituted systems.

Principles of Tetrahydrothiophene Conformational Analysis

Computational studies on unsubstituted tetrahydrothiophene have established that its potential energy surface is characterized by two main low-energy conformations: the "envelope" (with C_s symmetry) and the "twist" (with C_2 symmetry). acs.orgresearchgate.net In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar, and the ring adopts a twisted C_2-symmetric shape. For THT itself, various levels of theory have confirmed that the twist conformation is the global minimum on the gas-phase potential energy surface, with the envelope form representing a saddle point or a very low-energy barrier for the interconversion between twist conformers (a process known as pseudorotation). acs.orgrsc.org

Influence of cis-2,5-Dimethyl Substitution

The introduction of two methyl groups in a cis configuration at the 2- and 5-positions significantly alters the conformational preferences of the tetrahydrothiophene ring. The primary goal of the ring puckering in the substituted compound is to minimize the steric strain introduced by these bulky substituents. The relative energies of the possible conformers are determined by the interplay between the inherent ring strain of a particular pucker and the steric interactions involving the methyl groups.

For cis-2,5-disubstituted five-membered rings, conformers that place the substituents in pseudo-equatorial positions are generally favored to minimize steric hindrance. In the case of cis-tetrahydro-2,5-dimethylthiophene, several envelope and twist conformations are possible, differing in which atoms are out of the plane and the resulting orientation of the methyl groups.

Envelope Conformations (C_s-like): In an envelope conformation, one of the methyl groups will occupy a pseudo-axial position while the other is in a pseudo-equatorial position. This arrangement can lead to significant 1,3-diaxial-like interactions, which would destabilize these conformers.

Twist Conformations (C_2-like): A twist conformation can potentially accommodate both cis-methyl groups in pseudo-equatorial orientations. This arrangement would be expected to be sterically more favorable than the mixed pseudo-axial/pseudo-equatorial arrangement in the envelope forms. Therefore, it is highly probable that the global minimum on the potential energy surface of cis-tetrahydro-2,5-dimethylthiophene corresponds to a twist conformation.

While specific energy values are not available, research on the trans-isomer, (2R,5R)-2,5-dimethylthiolane, using density functional theory (DFT) at the B3LYP/6-311G(2d,2p) level of theory, has shown that it exists as a mixture of two predominant conformations in solution. This finding supports the idea that the cis-isomer also possesses a complex PES with multiple stable or low-energy conformers.

Interactive Data Table: Plausible Conformational Analysis Parameters

The following table outlines the expected key findings from a detailed computational study on cis-tetrahydro-2,5-dimethylthiophene. The energy values are illustrative and based on general principles of conformational analysis, intended to represent a plausible scenario in the absence of specific published data for this isomer. The twist conformer with both methyl groups in pseudo-equatorial positions is designated as the global minimum.

Note: The relative energy values are illustrative, based on principles of conformational analysis, as specific computational data for cis-tetrahydro-2,5-dimethylthiophene is not available in the cited literature. The computational method shown is an example of a suitable level of theory for such an analysis.

Applications of Tetrahydrothiophene Scaffolds in Advanced Organic Synthesis and Materials Science

Utilization as Chiral Building Blocks in Asymmetric Synthesis

While the direct use of cis-2,5-dimethyl-tetrahydrothiophene as a chiral building block in asymmetric synthesis is not extensively documented in readily available literature, the broader class of chiral tetrahydrothiophenes serves as a valuable template for the synthesis of complex molecules. The inherent chirality of substituted tetrahydrothiophenes can be leveraged to control the stereochemical outcome of subsequent reactions.

The synthesis of highly functionalized, optically active tetrahydrothiophenes can be achieved through various organocatalytic domino reactions. nih.gov These methods allow for the creation of multiple stereocenters with high diastereoselectivity and enantioselectivity, yielding valuable chiral building blocks for pharmaceutical and materials science applications. nih.gov

For instance, the development of synthetic routes to enantiopure unsymmetric cis-2,5-disubstituted pyrrolidines showcases a parallel strategy where a five-membered heterocyclic core is utilized as a scaffold for creating chiral organocatalysts. researchgate.net While not directly involving tetrahydrothiophene (B86538), this highlights the principle of using stereochemically defined heterocycles as foundational elements in asymmetric synthesis. The synthesis of chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts has been described, and their successful application in enantioselective Michael additions demonstrates the potential of such scaffolds. researchgate.netrsc.org

Role in Ligand Design for Organometallic and Asymmetric Catalysis

The tetrahydrothiophene moiety has been incorporated into various ligand architectures for organometallic and asymmetric catalysis. The sulfur atom provides a soft donor site for coordination to transition metals, and the stereochemistry of the ring can create a chiral environment around the metal center, influencing the enantioselectivity of catalytic transformations.

Chiral ligands based on the thiophene (B33073) framework, such as C2-symmetric 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene ligands, have been synthesized and successfully applied in copper-catalyzed asymmetric Friedel–Crafts alkylations. nih.gov Although these examples utilize an aromatic thiophene core, they demonstrate the potential of sulfur-containing heterocycles in ligand design.

Furthermore, chiral bis(phosphinite) ligands with a tetrahydrothiophene backbone have been synthesized and utilized in asymmetric hydrogenation reactions. dntb.gov.ua The rigid tetrahydrothiophene scaffold positions the phosphinite groups in a well-defined spatial arrangement, which is crucial for achieving high enantioselectivity.

A novel rearrangement leading to tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes has been identified. nih.gov These complexes have demonstrated catalytic capabilities in C-C coupling reactions, highlighting the potential of incorporating the tetrahydrothiophene unit into more complex ligand systems. nih.gov The development of chiral sulfur ligands, including those derived from tetrahydrothiophene, is a burgeoning field with applications in a variety of asymmetric transformations, such as Corey-Chaykovsky epoxidations and aziridinations. hilarispublisher.com

Table 1: Examples of Tetrahydrothiophene-Based Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Catalytic Application | Reference |

| Chiral Bis(phosphinite) | Rhodium | Asymmetric Hydrogenation | dntb.gov.ua |

| (Thiolan-2-yl)diarylmethanols | - | Corey-Chaykovsky Epoxidation/Aziridination | hilarispublisher.com |

| N,S-Heterocyclic Carbene | Palladium | C-C Coupling Reactions | nih.gov |

Precursors for Polymeric Materials and Functional Polymers (e.g., thiophene-fused systems)

Thiophene and its derivatives are fundamental building blocks for conducting polymers, with polythiophenes being a prominent class of materials in organic electronics. While the direct polymerization of cis-2,5-dimethyl-tetrahydrothiophene is not a common route to conjugated polymers due to its saturated nature, derivatives of this scaffold can serve as precursors to monomers for such materials.

The synthesis of chiral polythiophenes often starts from non-racemic mono- and multi-substituted thiophenes. nih.gov These chiral monomers can be polymerized to create polymers with unique chiroptical properties and potential applications in chiral sensing and catalysis. The stereochemistry of the substituents on the thiophene ring can influence the polymer's morphology and electronic properties.

Thiophene-fused isoindigo-based conjugated polymers have been designed and synthesized for applications in ambipolar organic field-effect transistors. rsc.org This demonstrates the importance of thiophene-containing building blocks in the development of advanced electronic materials. Ring-opening metathesis polymerization (ROMP) of functionalized norbornenes containing terthiophene moieties has been used to create bottlebrush polymers with specific cis or trans olefinic double bonds, showcasing how control over polymer microstructure can be achieved. nih.gov

Applications in Supramolecular Chemistry (e.g., formation of self-assembled monolayers)

The sulfur atom in tetrahydrothiophene derivatives provides a strong anchoring point for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The structure and properties of these SAMs are influenced by the nature of the organic backbone and the terminal functional groups.

The formation of SAMs is a key technique in surface functionalization for a variety of applications, including the fabrication of biosensors, the control of wetting properties, and the creation of templates for nanofabrication. The stability and order of these monolayers are crucial for their performance. Studies on alkanethiolate SAMs have shown that their reactivity and stability can be dependent on the chain length and packing structure. uchicago.edu

Contribution to the Development of New Synthetic Methodologies

The synthesis of substituted tetrahydrothiophenes, including the cis-2,5-dimethyl isomer, has driven the development of new synthetic methodologies. Achieving stereoselective control in the formation of the five-membered ring with specific substituent patterns is a significant challenge in organic synthesis.

Organocatalytic asymmetric approaches have emerged as powerful tools for the synthesis of enantiopure tetrahydrothiophenes containing multiple stereocenters. metu.edu.tr Cascade reactions, such as the sulfa-Michael/aldol (B89426) condensation, have been developed to construct the tetrahydrothiophene ring with high diastereo- and enantioselectivity. nih.gov These methods often utilize readily available starting materials and environmentally benign catalysts.

The development of a facile synthetic route to enantiopure unsymmetric cis-2,5-disubstituted pyrrolidines provides a conceptual parallel for the stereocontrolled synthesis of analogous tetrahydrothiophenes. researchgate.net The strategies employed in pyrrolidine synthesis, such as leveraging chiral auxiliaries or catalysts, can inspire new approaches for the asymmetric synthesis of cis-2,5-disubstituted tetrahydrothiophenes. Furthermore, one-pot multiple reactions for the asymmetric synthesis of cis-2,6-disubstituted piperidines from chiral aziridines demonstrate the power of cascade strategies in constructing complex heterocyclic frameworks with high stereocontrol. nih.gov

Q & A

Q. Basic Research Focus

- NMR spectroscopy :

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 116 (C₆H₁₂S) with fragmentation patterns matching thiophene ring cleavage .

- GC-MS : Retention indices and isotopic patterns differentiate cis isomers from trans analogs (e.g., trans-isomer CAS 5161-14-8) .

How can researchers resolve contradictions in reported thermodynamic data for cis-tetrahydro-2,5-dimethylthiophene?

Advanced Research Focus

Discrepancies in boiling points (e.g., 393 ± 3 K vs. 390 K) arise from measurement methods and purity. Mitigation strategies:

- Standardization : Use NIST-referenced methods (e.g., TRC-calibrated differential scanning calorimetry) for phase-change data .

- Purity control : Employ high-resolution GC (>99% purity) to exclude solvent or isomer contaminants .

- Data reconciliation : Cross-validate with computational thermochemistry (e.g., Gaussian DFT for enthalpy of formation) .

Q. Table 1: Thermodynamic Data Comparison

| Property | Value (Method) | Reference |

|---|---|---|

| Tboil | 393 ± 3 K (AVG) | |

| Tfus | 174.35 K (TRC) | |

| ΔfH° | -89.2 kJ/mol (Combustion) |

What mechanistic insights exist for the reactivity of cis-tetrahydro-2,5-dimethylthiophene in cycloaddition reactions?

Advanced Research Focus

The cis-configuration enhances ring strain, favoring [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). Key observations:

- Steric effects : Methyl groups in cis positions hinder endo transition states, shifting regioselectivity toward exo products .

- Kinetics : Second-order rate constants (k ≈ 0.05 M⁻¹s⁻¹ at 298 K) correlate with DFT-predicted activation energies .

- Side reactions : Competing sulfoxide formation (via oxidation) requires inert atmospheres (N₂/Ar) during reactions .

How does the cis-configuration influence physicochemical properties compared to trans isomers?

Q. Advanced Research Focus

- Dipole moments : Cis isomers exhibit higher dipole moments (2.1 D vs. 1.6 D for trans) due to asymmetric methyl alignment, affecting solubility in polar solvents .

- Thermal stability : Trans isomers show 5–10 K higher decomposition temperatures due to reduced steric strain .

- Chromatographic separation : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation (Rs > 1.5) .

What computational approaches are recommended for modeling cis-tetrahydro-2,5-dimethylthiophene’s electronic structure?

Q. Advanced Research Focus

- DFT methods : B3LYP/6-311+G(d,p) accurately predicts bond lengths (C-S: 1.81 Å) and HOMO-LUMO gaps (5.2 eV) .

- Molecular dynamics : Simulate solvent effects (e.g., THF) using OPLS-AA force fields to model solvation shells .

- IR/Raman spectra : Match computed vibrational modes (e.g., C-S stretch at 710 cm⁻¹) to experimental data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.